Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-4-methylcyclohex-2-en-1-one

Lipophilicity Drug design ADMET prediction

3-Hydroxy-4-methylcyclohex-2-en-1-one (CAS 136113-96-7) is a small-molecule cyclohexenone derivative bearing a hydroxyl group at the 3-position and a methyl substituent at the 4-position of the α,β-unsaturated ketone framework. This substitution pattern places the hydroxyl group in direct conjugation with the enone, enabling unique keto-enol tautomerism and hydrogen-bonding profiles that distinguish it from other hydroxy-methylcyclohexenone regioisomers.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 136113-96-7
Cat. No. B145871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylcyclohex-2-en-1-one
CAS136113-96-7
Synonyms2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI)
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C=C1O
InChIInChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3
InChIKeyMMAISPBNIWWZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylcyclohex-2-en-1-one (CAS 136113-96-7) Procurement Guide for Research and Industrial Applications


3-Hydroxy-4-methylcyclohex-2-en-1-one (CAS 136113-96-7) is a small-molecule cyclohexenone derivative bearing a hydroxyl group at the 3-position and a methyl substituent at the 4-position of the α,β-unsaturated ketone framework [1]. This substitution pattern places the hydroxyl group in direct conjugation with the enone, enabling unique keto-enol tautomerism and hydrogen-bonding profiles that distinguish it from other hydroxy-methylcyclohexenone regioisomers . The compound is primarily procured as a 95% pure racemic mixture, with enantiopure (4S) and (4R) forms also accessible for stereospecific research .

Why Generic Substitution Fails for 3-Hydroxy-4-methylcyclohex-2-en-1-one: Regiochemical and Stereochemical Specificity


Simply interchanging 3-hydroxy-4-methylcyclohex-2-en-1-one with other hydroxy-methylcyclohexenone regioisomers (e.g., 4-hydroxy-3-methyl, 4-hydroxy-4-methyl, or 3-hydroxy-3-methyl) is not scientifically valid because the position of the electron-donating hydroxyl group relative to the enone carbonyl dictates the compound's tautomeric equilibrium, pKa, nucleophilic reactivity, and hydrogen-bond donor/acceptor geometry [1]. Even subtle shifts in substitution pattern alter the compound's performance in regioselective transformations such as aldol condensations, Michael additions, and Diels-Alder reactions, where the enol form of the target compound shows distinct kinetic versus thermodynamic control compared to its 4-hydroxy-3-methyl counterpart [2]. The quantitative evidence below demonstrates that the target compound's unique substitution confers measurable differences in physical properties, purity specifications, and reactivity profiles that directly impact research reproducibility and industrial process yield.

Quantitative Differentiation Evidence for 3-Hydroxy-4-methylcyclohex-2-en-1-one versus Closest Analogs


XLogP3 Lipophilicity: Differential Partitioning Relative to 4-Hydroxy-3-methylcyclohex-2-en-1-one

The computed octanol-water partition coefficient (XLogP3) for 3-hydroxy-4-methylcyclohex-2-en-1-one is 0.6, compared to 0.3 for the regioisomer 4-hydroxy-3-methylcyclohex-2-en-1-one (CAS 57356-79-3) [1]. This 2-fold difference in lipophilicity arises from the distinct intramolecular hydrogen-bonding pattern of the 3-hydroxy-4-methyl substitution, which reduces solvent-exposed polarity relative to the 4-hydroxy-3-methyl isomer. The higher XLogP3 value predicts improved passive membrane permeability and altered pharmacokinetic distribution if the compound is used as a pharmacophore scaffold.

Lipophilicity Drug design ADMET prediction

Hydrogen-Bond Donor/Acceptor Topology: Differential Interaction Potential versus 4-Hydroxy-4-methylcyclohex-2-en-1-one

The topological polar surface area (TPSA) of 3-hydroxy-4-methylcyclohex-2-en-1-one is 37.3 Ų, identical to its regioisomers, but the spatial orientation of the hydrogen-bond donor (OH at C3) and acceptor (C=O at C1) differs fundamentally from the geminal 4-hydroxy-4-methyl isomer (CAS 57356-79-3 not applicable; comparator is 4-hydroxy-4-methylcyclohex-2-en-1-one) [1]. In the target compound, the 1,3-relationship between OH and C=O enables a six-membered intramolecular hydrogen-bonded chelate ring upon enolization, which is not possible in the 4-hydroxy-4-methyl isomer where the hydroxyl is isolated from the enone system. This chelation capacity lowers the effective pKa of the enolic proton by approximately 1–2 log units relative to non-chelating analogs, as inferred from class-level enone pKa data [2].

Supramolecular chemistry Crystal engineering Receptor binding

Vendor Purity Specification: 95% Minimum versus 98% Analytical Standard for Procurement Decision-Making

Commercially available 3-hydroxy-4-methylcyclohex-2-en-1-one is supplied at a minimum purity specification of 95% (AKSci Cat. 0716CW) , with higher 98% purity grades available from select vendors (ChemSrc) . In contrast, the regioisomer 4-hydroxy-3-methylcyclohex-2-en-1-one (CAS 57356-79-3) is also listed at 95% minimum purity (Leyan) . The availability of a 98% grade for the target compound provides a quantitative advantage for applications requiring lower impurity profiles, such as spectroscopic standards, kinetic studies, or enantioselective synthesis where byproduct interference must be minimized. The 3-percentage-point purity difference corresponds to a halving of total organic impurity burden (from ≤5% to ≤2%).

Quality control Analytical chemistry Procurement specification

Stereochemical Identity: Racemate Availability and Enantiopure (S/R) Procurement for Asymmetric Synthesis

The target compound contains one undefined stereocenter at the C4 position, yielding (4S) and (4R) enantiomers. PubChem registers all three forms: the racemic mixture (CID 15690714), the (4S)-enantiomer, and the (4R)-enantiomer [1]. The regioisomer 4-hydroxy-3-methylcyclohex-2-en-1-one similarly possesses a C4 stereocenter; however, documented commercial availability of its resolved enantiomers is less established. The ability to procure either the racemate (for cost-sensitive bulk applications) or the enantiopure form (for stereochemical studies) provides a differentiated procurement pathway. The optical rotation difference between enantiomers is a critical parameter for chiral method development and asymmetric reaction optimization.

Chiral separation Asymmetric catalysis Enantioselective synthesis

Optimal Application Scenarios for 3-Hydroxy-4-methylcyclohex-2-en-1-one Based on Evidence-Supported Differentiation


Medicinal Chemistry Scaffold Design Requiring Controlled Lipophilicity

The XLogP3 of 0.6 for 3-hydroxy-4-methylcyclohex-2-en-1-one positions it in the favorable lipophilicity range (0–3) for CNS drug candidates, while its higher logP compared to the 4-hydroxy-3-methyl isomer (XLogP3 = 0.3) provides a measurable advantage for programs seeking to optimize blood-brain barrier penetration without introducing additional rotatable bonds or molecular weight [1]. This differentiation supports its prioritization in fragment-based drug discovery libraries targeting intracellular kinase or GPCR targets.

Chelation-Controlled Enantioselective Catalysis

The capacity of the 3-hydroxy-4-methyl substitution pattern to form a six-membered intramolecular hydrogen-bonded chelate with the enone carbonyl enables the compound to serve as a chiral bidentate ligand precursor for transition-metal catalysis [1]. This chelation topology, absent in 4-hydroxy-4-methyl regioisomers, allows for the generation of well-defined metal complexes with predictable stereochemical outcomes in asymmetric Michael additions and Diels-Alder reactions [2].

High-Purity Analytical Reference Standard Preparation

The availability of a 98% purity grade for 3-hydroxy-4-methylcyclohex-2-en-1-one (versus the 95% grade typical of regioisomeric alternatives) directly supports its use as an analytical reference standard for HPLC-UV, GC-FID, and NMR quantification methods in quality control laboratories [1]. The reduced impurity burden (≤2% vs. ≤5%) minimizes baseline interference and improves signal-to-noise ratios in trace analysis protocols.

Stereochemical Probe in Asymmetric Synthesis Route Development

The documented availability of both racemic and enantiopure (4S/4R) forms of 3-hydroxy-4-methylcyclohex-2-en-1-one enables its use as a stereochemical probe to validate chiral separation methods, assess enantiomeric excess in asymmetric hydrogenation or bioreduction reactions, and calibrate chiral stationary phases for preparative chromatography [1]. This stereochemical versatility is not equally well-documented for the 4-hydroxy-3-methyl regioisomer, making the target compound the preferred choice for stereochemical method development.

Quote Request

Request a Quote for 3-Hydroxy-4-methylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.